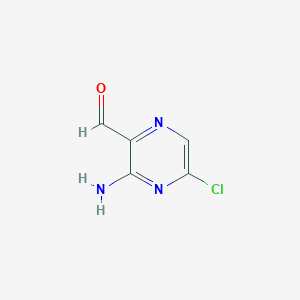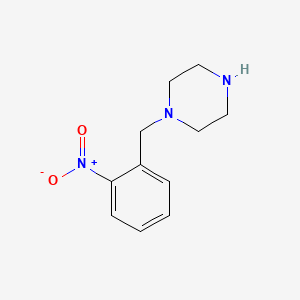amine CAS No. 893572-97-9](/img/structure/B3164485.png)
[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine
Descripción general
Descripción
[(1-Methyl-1H-pyrrol-2-yl)methyl](2-methylpropyl)amine, also known as MPMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Pyrrole Derivatives : Pyrrole derivatives, including compounds related to (1-Methyl-1H-pyrrol-2-yl)methylamine, have been synthesized and characterized. Such derivatives are studied for their potential antitumor, antifungal, and antibacterial activities. The synthesis process often involves the reaction of hydroxymethyl pyrazole derivatives with primary amines (Titi et al., 2020).
Crystal Engineering : Pyrrole-2-carboxylates have been synthesized and their self-assembly into supramolecular structures is explored for applications in crystal engineering. These structures can be useful for various materials science applications (Yin & Li, 2006).
Organometallic Chemistry : Pyrrole-based ligands have been synthesized and used to stabilize metal complexes, which are then explored for catalytic applications, such as in the ring-opening polymerization of ε-caprolactone (Qiao, Ma, & Wang, 2011).
Biological and Chemical Properties
Fluorescent Sensors : Compounds like (1-Methyl-1H-pyrrol-2-yl)methylamine have been used in the synthesis of fluorescent sensors. These sensors can detect small inorganic cations in highly polar solvents, which is valuable in analytical chemistry and biochemistry (Mac et al., 2010).
Corrosion Inhibition : Bipyrazolic compounds, which are structurally related to (1-Methyl-1H-pyrrol-2-yl)methylamine, have been studied for their ability to inhibit the corrosion of metals like iron in acidic media. This property is significant in industrial applications (Chetouani, Hammouti, Benhadda, & Daoudi, 2005).
Mecanismo De Acción
Target of Action
The primary targets of (1-Methyl-1H-pyrrol-2-yl)methylamine are currently unknown
Biochemical Pathways
The biochemical pathways affected by (1-Methyl-1H-pyrrol-2-yl)methylamine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how environmental factors influence the action of (1-methyl-1h-pyrrol-2-yl)methylamine is currently unavailable .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
(1-Methyl-1H-pyrrol-2-yl)methylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of (1-Methyl-1H-pyrrol-2-yl)methylamine to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .
Cellular Effects
(1-Methyl-1H-pyrrol-2-yl)methylamine influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can result in changes in gene expression and metabolic fluxes within the cell .
Molecular Mechanism
The molecular mechanism of (1-Methyl-1H-pyrrol-2-yl)methylamine involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may bind to the active site of an enzyme, preventing substrate access and thus inhibiting the enzyme’s activity. Alternatively, it can induce conformational changes in the enzyme, enhancing its catalytic efficiency. Additionally, (1-Methyl-1H-pyrrol-2-yl)methylamine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Methyl-1H-pyrrol-2-yl)methylamine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (1-Methyl-1H-pyrrol-2-yl)methylamine remains stable under specific conditions but may degrade under others, leading to a decrease in its efficacy over time .
Dosage Effects in Animal Models
The effects of (1-Methyl-1H-pyrrol-2-yl)methylamine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At high doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which (1-Methyl-1H-pyrrol-2-yl)methylamine is effective without causing harm .
Metabolic Pathways
(1-Methyl-1H-pyrrol-2-yl)methylamine is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and the levels of specific metabolites within the cell. For example, (1-Methyl-1H-pyrrol-2-yl)methylamine may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further participate in biochemical reactions .
Transport and Distribution
The transport and distribution of (1-Methyl-1H-pyrrol-2-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of (1-Methyl-1H-pyrrol-2-yl)methylamine across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its overall efficacy and activity within the cell .
Subcellular Localization
(1-Methyl-1H-pyrrol-2-yl)methylamine exhibits specific subcellular localization patterns that affect its activity and function. Targeting signals and post-translational modifications can direct the compound to particular compartments or organelles within the cell. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Propiedades
IUPAC Name |
2-methyl-N-[(1-methylpyrrol-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2/c1-9(2)7-11-8-10-5-4-6-12(10)3/h4-6,9,11H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNZGRDJNLVZIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC=CN1C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Butan-2-yl)({[4-(propan-2-yl)phenyl]methyl})amine](/img/structure/B3164415.png)



![1-[2-(Acetoxy)ethyl]-2-oxopropyl [(4-amino-2-methyl-5-pyrimidinyl)methyl]dithiocarbamate](/img/structure/B3164448.png)



![Butyl[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164470.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B3164487.png)
![(Butan-2-yl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B3164495.png)
![N-([1,1'-Biphenyl]-4-ylmethyl)(2-chlorophenyl)-methanamine](/img/structure/B3164501.png)
![N-[(4-phenylphenyl)methyl]propan-1-amine](/img/structure/B3164512.png)
![(2-Methylpropyl)[(2,3,4-trimethoxyphenyl)methyl]amine](/img/structure/B3164523.png)